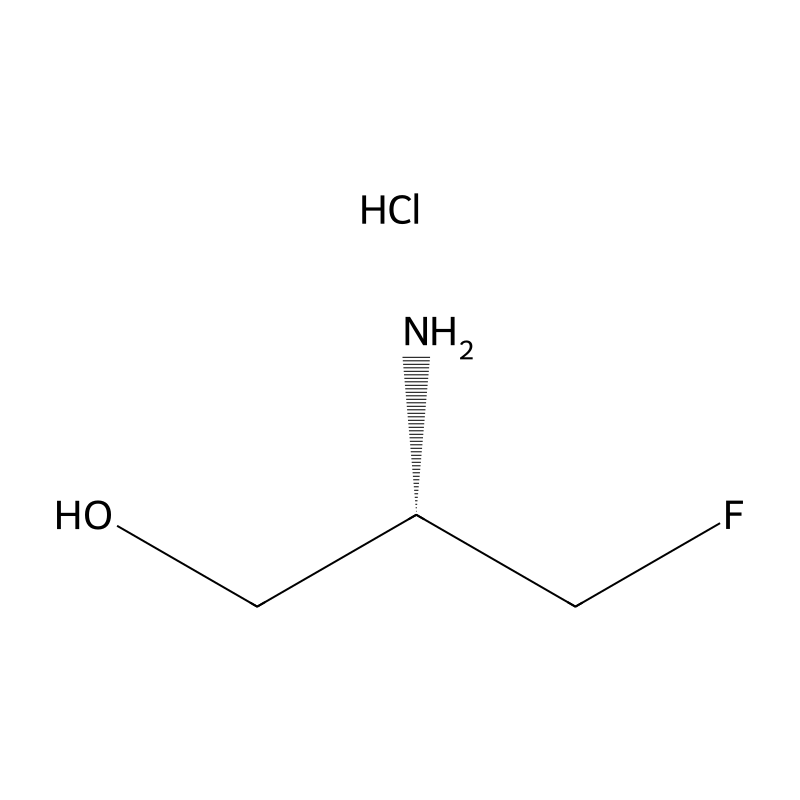

(S)-2-Amino-3-fluoropropan-1-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-2-Amino-3-fluoropropan-1-ol hydrochloride (CAS: 2413847-51-3) is a highly specialized chiral fluorinated building block that serves as a critical isosteric analog to standard amino alcohols like L-alaninol and serinol. By incorporating a single fluorine atom at the 3-position, this compound introduces profound electronegative effects that modulate the basicity of the adjacent primary amine and increase overall lipophilicity without significantly altering the steric bulk. Supplied as a stable hydrochloride salt, it mitigates the volatility and hygroscopicity typically associated with low-molecular-weight free-base amino alcohols. For procurement professionals and synthetic chemists, this compound represents a premium precursor for developing metabolically resistant peptidomimetics, fluorinated lipid analogs, and advanced active pharmaceutical ingredients (APIs) where precise stereochemical control and modulated physicochemical properties are required [1].

Substituting (S)-2-Amino-3-fluoropropan-1-ol hydrochloride with unfluorinated analogs like L-alaninol or serinol fundamentally alters the chemical and metabolic trajectory of the final product. L-alaninol lacks the electron-withdrawing fluorine, resulting in a more basic amine that can lead to off-target binding and higher susceptibility to oxidative metabolism. Conversely, substituting with serinol introduces a second primary hydroxyl group, which acts as an additional hydrogen-bond donor and necessitates complex, orthogonal protection-deprotection strategies during multi-step synthesis. Furthermore, attempting to use the free-base form of this fluorinated compound instead of the hydrochloride salt introduces severe handling liabilities, as the free base is prone to atmospheric carbon dioxide absorption (carbamate formation) and rapid degradation. Therefore, procuring the exact (S)-enantiomer as an HCl salt is non-negotiable for reproducible, scalable asymmetric synthesis [1].

Amine Basicity Modulation via Beta-Fluorine Effect

The introduction of a highly electronegative fluorine atom at the beta-position to the amine significantly withdraws electron density, lowering the pKa of the amine. While standard aliphatic amino alcohols like L-alaninol exhibit a pKa of approximately 9.5, the beta-fluorine in (S)-2-Amino-3-fluoropropan-1-ol shifts the amine pKa down to approximately 8.0–8.5. This reduction in basicity attenuates the nucleophilicity of the amine, allowing for more controlled and selective N-acylation or alkylation reactions without over-reactivity [1].

| Evidence Dimension | Amine pKa |

| Target Compound Data | pKa ~ 8.0–8.5 (estimated) |

| Comparator Or Baseline | L-alaninol (pKa ~ 9.5) |

| Quantified Difference | 1.0–1.5 unit reduction in pKa |

| Conditions | Aqueous solution, standard physiological temperature |

Lower amine basicity prevents unwanted side reactions during complex couplings and improves the membrane permeability profile of downstream API derivatives.

Steric Isosterism with Elimination of Hydrogen Bond Donors

In medicinal chemistry, the -CH2F group is a recognized isostere for the -CH2OH group found in serinol. The van der Waals radius of fluorine (1.47 Å) closely mimics that of oxygen (1.42 Å), meaning the spatial footprint remains nearly identical. However, unlike the hydroxyl group in serinol, the fluorine atom acts strictly as a weak hydrogen-bond acceptor and provides zero hydrogen-bond donors. This eliminates a metabolic liability (oxidation of the primary alcohol) and prevents off-target hydrogen bonding interactions in receptor pockets [1].

| Evidence Dimension | Hydrogen-bond donor capacity and steric volume |

| Target Compound Data | 0 H-bond donors, vdW radius 1.47 Å |

| Comparator Or Baseline | Serinol (1 additional H-bond donor, vdW radius 1.42 Å) |

| Quantified Difference | Elimination of 1 H-bond donor with <0.05 Å difference in steric radius |

| Conditions | In silico modeling and crystallographic profiling |

Allows chemists to exactly mimic the steric bulk of serinol while blocking metabolic oxidation and eliminating the need for orthogonal protecting groups.

Processability and Shelf-Life Enhancement via Hydrochloride Salt

Low-molecular-weight amino alcohols are notoriously difficult to handle in their free base forms due to high volatility, hygroscopicity, and susceptibility to atmospheric carbon dioxide, which leads to the formation of carbamate impurities. Procuring (S)-2-Amino-3-fluoropropan-1-ol as the hydrochloride salt transforms it into a stable, free-flowing solid. This salt form ensures exact stoichiometric weighing during sensitive asymmetric syntheses and extends the shelf-life significantly compared to the free base, which degrades and absorbs moisture rapidly upon atmospheric exposure [1].

| Evidence Dimension | Handling stability and physical state |

| Target Compound Data | Stable, weighable solid (HCl salt) |

| Comparator Or Baseline | Hygroscopic, volatile liquid/low-melting solid (Free base) |

| Quantified Difference | Prevention of carbamate formation and moisture absorption |

| Conditions | Standard laboratory bench conditions (ambient air and humidity) |

The HCl salt guarantees reproducible stoichiometry and prevents costly material loss due to degradation, making it the only viable choice for scaled procurement.

Best Research and Industrial Application Scenarios for (S)-2-Amino-3-fluoropropan-1-ol hydrochloride

Synthesis of Metabolically Stable Sphingosine and Ceramide Analogs

Because the -CH2F group perfectly mimics the steric bulk of the -CH2OH group in natural sphingoid bases while eliminating the primary site of oxidative metabolism, this compound is ideal for synthesizing fluorinated lipid probes. It allows researchers to study lipid signaling pathways without the confounding variable of rapid enzymatic degradation [1].

Development of Fluorinated Peptidomimetics

The exact (S)-stereochemistry and modulated amine basicity make this building block highly suitable for incorporation into peptidomimetic drug candidates. The lowered pKa of the amine improves the overall lipophilicity and membrane permeability of the resulting API, while the fluorine atom can engage in specific multipolar interactions within target enzyme active sites [2].

Streamlined Library Synthesis via Orthogonal Protection Avoidance

In combinatorial chemistry, replacing a serinol core with this fluorinated analog eliminates one primary hydroxyl group. This removes the need for complex, multi-step orthogonal protection and deprotection sequences, significantly streamlining the processability and yield of large-scale chemical library generation [3].

References

- [1] Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- [3] O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Explore Compound Types